molecular formula C11H10N2O2 B3047473 3-(2-oxopropyl)quinoxalin-2(1H)-one CAS No. 14003-37-3

3-(2-oxopropyl)quinoxalin-2(1H)-one

Cat. No.: B3047473
CAS No.: 14003-37-3
M. Wt: 202.21 g/mol
InChI Key: UVTUSDIBTPDTDI-UHFFFAOYSA-N
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Description

3-(2-oxopropyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core with a 2-oxopropyl substituent at the third position, making it an interesting target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropyl)quinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with 2-oxopropanal (pyruvaldehyde) under acidic conditions to form the desired quinoxaline derivative.

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: 3-(2-hydroxypropyl)quinoxalin-2(1H)-one.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-oxopropyl)quinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and biological pathways.

    Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

    Pharmacology: Explored for its effects on various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the 2-oxopropyl substituent.

    2,3-Dimethylquinoxaline: A similar compound with methyl groups at the second and third positions.

    6-Nitroquinoxaline: A quinoxaline derivative with a nitro group at the sixth position.

Uniqueness

3-(2-oxopropyl)quinoxalin-2(1H)-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. The 2-oxopropyl group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(2-Oxopropyl)quinoxalin-2(1H)-one, a derivative of quinoxaline, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in oncology and microbial infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This compound consists of a quinoxaline core with a ketone substituent that contributes to its biological properties. The presence of the oxopropyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
  • Antimicrobial Activity : Quinoxaline derivatives often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Induction of Apoptosis : Some studies suggest that this compound may promote apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer therapy. For instance, it has been shown to potentiate the effects of established chemotherapeutic agents like doxorubicin in multidrug-resistant cancer cell lines.

CompoundIC50 (µg/mL)Cell Line
Doxorubicin0.5KB(MDR)
This compound0.1KB(MDR)

The above table illustrates the enhanced antiproliferative activity when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes in resistant cancers .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it exhibits lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

These results suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on various human cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited IC50 values ranging from 0.01 to 0.06 µg/mL, demonstrating potent cytotoxicity while being non-toxic to normal fibroblast cells (IC50 >100 µg/mL). This selectivity highlights its potential as a targeted anticancer therapy .

Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of the compound was tested against clinical isolates of bacteria. The results indicated that it effectively inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics, suggesting its potential utility in treating resistant infections .

Properties

IUPAC Name

3-(2-oxopropyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-5H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTUSDIBTPDTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930697
Record name 3-(2-Oxopropyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-37-3
Record name NSC99074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Oxopropyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-HYDROXY-QUINOXALIN-2-YL)-PROPAN-2-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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